molecular formula C15H12N4O B14298701 N-[(E)-(fluoren-9-ylideneamino)diazenyl]acetamide

N-[(E)-(fluoren-9-ylideneamino)diazenyl]acetamide

Cat. No.: B14298701
M. Wt: 264.28 g/mol
InChI Key: QYLOCLNECIRMLQ-UHFFFAOYSA-N
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Description

N-[(E)-(fluoren-9-ylideneamino)diazenyl]acetamide is an organic compound that belongs to the class of amides It features a fluorenylideneamino group attached to a diazenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(fluoren-9-ylideneamino)diazenyl]acetamide typically involves the reaction of fluorenone with hydrazine to form fluorenylidenehydrazine. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions generally include:

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

    Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(fluoren-9-ylideneamino)diazenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the amide or diazenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products Formed

    Oxidation: Fluorenone derivatives

    Reduction: Fluorenylamines

    Substitution: N-substituted fluorenylacetamides

Scientific Research Applications

N-[(E)-(fluoren-9-ylideneamino)diazenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-[(E)-(fluoren-9-ylideneamino)diazenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to proteins or nucleic acids, altering their function and activity. The pathways involved may include:

    Inhibition of enzyme activity: By binding to the active site of enzymes.

    Interference with DNA replication: By intercalating into the DNA structure.

    Modulation of signaling pathways: By interacting with receptors or other signaling molecules.

Comparison with Similar Compounds

N-[(E)-(fluoren-9-ylideneamino)diazenyl]acetamide can be compared with other similar compounds, such as:

    Fluorenone derivatives: Similar in structure but lack the diazenylacetamide group.

    Azo compounds: Contain the diazenyl group but differ in the attached functional groups.

    Acetamides: Similar in containing the acetamide moiety but differ in the attached aromatic groups.

The uniqueness of this compound lies in its combination of the fluorenylideneamino and diazenylacetamide groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H12N4O

Molecular Weight

264.28 g/mol

IUPAC Name

N-[(E)-(fluoren-9-ylideneamino)diazenyl]acetamide

InChI

InChI=1S/C15H12N4O/c1-10(20)16-18-19-17-15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9H,1H3,(H,16,19,20)

InChI Key

QYLOCLNECIRMLQ-UHFFFAOYSA-N

Isomeric SMILES

CC(=O)N/N=N/N=C1C2=CC=CC=C2C3=CC=CC=C31

Canonical SMILES

CC(=O)NN=NN=C1C2=CC=CC=C2C3=CC=CC=C31

Origin of Product

United States

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